1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, (1R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-SKF 38393 is a 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol that is the R-enantiomer of SKF 38393. It is a conjugate base of a (R)-SKF 38393(1+). It is an enantiomer of a (S)-SKF 38393.
Scientific Research Applications
Dopaminergic Activity
1H-3-Benzazepine derivatives have been synthesized and evaluated as agonists of central and peripheral dopamine receptors. These compounds, including 6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, were prepared by cyclization of certain amino alcohols and showed preliminary evidence of dopaminergic activity, as indicated by effects on renal blood flow and renal vascular resistance in anesthetized dogs. They also demonstrated central dopaminergic activity in rats and in vitro assays involving rat striatal adenylate cyclase stimulation (Pfeiffer et al., 1982).
Affinity for D1 Dopamine Receptor
Research on 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines showed high affinity for the D1 dopamine receptor. In particular, the 6-bromo and 6-chloro derivatives were evaluated, with the 6-bromo derivatives demonstrating similar affinities to their 6-chloro counterparts. This study contributed to identifying 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine as a suitable candidate for further in vivo studies (Neumeyer et al., 1991).
Modulation of Sigma-1 Receptor
SKF83959, an atypical dopamine receptor-1 agonist structurally similar to 1H-3-Benzazepine derivatives, has shown significant modulation on the sigma-1 receptor, indicating a potential new role for these compounds. This modulation may explain some of the D1 receptor-independent effects of the drug, such as neuroprotection and promotion of spontaneous glutamate release (Guo et al., 2013).
Synthesis Methods
Advancements have been made in the synthesis methods for 1H-3-Benzazepine derivatives. A new synthesis for 5-phenyl-2,3-dihydro- and 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones was developed, demonstrating a novel approach to create these compounds (Ackerman et al., 1972).
Monoamine Uptake Inhibitors
The racemic and optically active 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been synthesized and found to be strong dopamine (DA) and norepinephrine (NE) uptake inhibitors. These findings highlight the potential therapeutic applications of these compounds in neurological and psychiatric disorders (Mondeshka et al., 1990).
Properties
CAS No. |
62751-59-1 |
---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
InChI |
InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2/t14-/m1/s1 |
InChI Key |
JUDKOGFHZYMDMF-CQSZACIVSA-N |
Isomeric SMILES |
C1CNC[C@@H](C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 |
SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.